MOC-Val-OH
Description
Chemical Identity and Nomenclature
N-Methoxycarbonyl-L-tert-leucine possesses a well-defined chemical identity characterized by multiple systematic names and standardized identifiers. The compound is registered under Chemical Abstracts Service number 162537-11-3 and carries the International Union of Pure and Applied Chemistry name (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoic acid. The molecular formula C8H15NO4 corresponds to a molecular weight of 189.21 grams per mole, establishing its precise chemical composition.
The nomenclature system encompasses various synonymous designations that reflect different naming conventions and applications. Alternative names include N-(Methoxycarbonyl)-3-methyl-L-valine, Methoxycarbonyl-L-tert-leucine, and the abbreviated form commonly referenced in pharmaceutical literature. The compound also carries the identifier 0L7G8ZHR2P in regulatory databases and maintains the MDL number MFCD07778455 for chemical information systems.
The systematic naming reflects the compound's structural organization, where the methoxycarbonyl group serves as a protecting group attached to the amino function of L-tert-leucine. This protection strategy enables selective chemical transformations while maintaining the stereochemical integrity of the amino acid backbone. The nomenclature also indicates the specific stereochemical configuration, with the (2S) designation confirming the natural L-amino acid configuration.
Table 1: Chemical Identifiers for N-Methoxycarbonyl-L-tert-leucine
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 162537-11-3 |
| International Union of Pure and Applied Chemistry Name | (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoic acid |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol |
| MDL Number | MFCD07778455 |
| InChI Key | NWPRXAIYBULIEI-MLHKIVSYNA-N |
Historical Development and Significance
The historical development of N-Methoxycarbonyl-L-tert-leucine synthesis traces back to early pharmaceutical research efforts targeting human immunodeficiency virus protease inhibitors. Bristol-Myers Squibb Company first disclosed synthetic routes to this compound in patent US5559256, filed on June 25, 1993, establishing the foundational methodology for its preparation. This initial disclosure represented a significant milestone in pharmaceutical intermediate chemistry, as it provided the first systematic approach to accessing this critical building block.
Subsequent patent developments expanded the synthetic methodologies and applications of the compound. Multiple international patents, including US20050131017, WO2005061487, WO20050148623, CN101391978, JP2009242288, WO2010122682, and WO2011004276, have documented various synthetic approaches to N-Methoxycarbonyl-L-tert-leucine. These patent filings demonstrate the sustained interest and continued development in synthetic methodologies for this pharmaceutical intermediate.
Recent technological advances have focused on improving the safety and environmental impact of synthetic processes. A notable development documented in Chinese patent CN114890916A describes a preparation method using N-succinimidyl methyl carbonate instead of traditional methyl chloroformate reagents. This advancement addresses safety concerns associated with the highly toxic and corrosive nature of methyl chloroformate, while providing superior environmental compatibility and operational safety for industrial-scale production.
The significance of N-Methoxycarbonyl-L-tert-leucine extends beyond its synthetic utility to encompass its role in addressing global health challenges. As a key intermediate in atazanavir synthesis, this compound contributes directly to the availability of critical antiviral medications for human immunodeficiency virus treatment. The compound's importance is further underscored by its classification as an atazanavir sulfate impurity K in European Pharmacopoeia standards, highlighting its regulatory significance in pharmaceutical quality control.
Stereochemistry and Structural Characteristics
The stereochemical properties of N-Methoxycarbonyl-L-tert-leucine are fundamental to its pharmaceutical utility and biological activity. The compound exhibits the (2S) absolute configuration at its α-carbon center, corresponding to the natural L-amino acid stereochemistry. This stereochemical assignment is critical for maintaining the biological activity of derived pharmaceutical products and ensuring proper molecular recognition in biochemical systems.
Optical rotation measurements provide quantitative characterization of the compound's stereochemical purity and identity. Experimental data indicate an optical rotation of -6.2 ± 0.1° when measured at a concentration of 5 grams per 100 milliliters in methanol. Alternative measurements report optical rotation values ranging from -4° to -6° at a concentration of 1 gram per 100 milliliters in methanol. These optical rotation parameters serve as important analytical benchmarks for quality control and stereochemical verification.
The molecular structure features a methoxycarbonyl protecting group attached to the amino function of L-tert-leucine, creating a carbamate linkage that stabilizes the molecule during synthetic transformations. The tert-leucine backbone incorporates a quaternary carbon center bearing two methyl substituents, which provides significant steric hindrance and influences both reactivity patterns and conformational preferences. This structural arrangement contributes to the compound's stability and selectivity in chemical reactions.
Three-dimensional structural analysis reveals important conformational characteristics that influence the compound's reactivity and binding properties. The bulky tert-butyl group creates significant steric constraints that affect both intramolecular and intermolecular interactions. These steric effects play crucial roles in determining reaction selectivity and stereochemical outcomes in pharmaceutical synthesis applications.
Table 2: Physical and Stereochemical Properties
| Property | Value | Reference Conditions |
|---|---|---|
| Optical Rotation | -6.2 ± 0.1° | c=5, methanol |
| Alternative Optical Rotation | -4° to -6° | c=1, methanol |
| Melting Point | 108.0-115.0°C | Clear melt |
| Alternative Melting Point | 107-110°C | Standard conditions |
| Absolute Configuration | (2S) | α-Carbon center |
Importance as a Pharmaceutical Intermediate
N-Methoxycarbonyl-L-tert-leucine serves as an essential pharmaceutical intermediate with primary applications in the synthesis of human immunodeficiency virus protease inhibitors, most notably atazanavir. The compound's role in atazanavir synthesis demonstrates its critical importance in modern antiviral therapy, where it functions as a key building block in the construction of complex pharmaceutical molecules with precise stereochemical requirements.
The pharmaceutical significance of this intermediate extends to its role in various synthetic pathways for antiviral drug development. Research applications include its use in the synthetic preparation of dipeptide-capped bis-phenylimidazole derivatives as hepatitis C virus NS5A replication complex inhibitors. This broader applicability underscores the compound's versatility as a pharmaceutical building block beyond its primary application in atazanavir synthesis.
Industrial-scale production of N-Methoxycarbonyl-L-tert-leucine requires sophisticated manufacturing processes that ensure high purity and stereochemical integrity. Commercial specifications typically demand purity levels exceeding 97% as determined by gas chromatography or high-performance liquid chromatography. Quality control parameters also include stringent limits on related impurities, enantiomeric excess requirements, and residual solvent content to meet pharmaceutical manufacturing standards.
The coupling chemistry involving N-Methoxycarbonyl-L-tert-leucine represents a critical step in atazanavir synthesis, where it participates in key carbon-carbon bond forming reactions. Specifically, the coupling of N-methoxycarbonyl-L-tert-leucine acylated benzyl hydrazine with chloromethyl ketone proceeds via an SN2 reaction mechanism to furnish amino ketone intermediates in high yield. This transformation exemplifies the compound's utility in complex pharmaceutical synthesis where multiple stereochemical elements must be carefully controlled.
Research and development efforts continue to focus on optimizing synthetic routes and improving process efficiency for this pharmaceutical intermediate. Current manufacturing approaches emphasize green chemistry principles, enhanced safety profiles, and improved economic viability for large-scale production. These developments ensure continued availability of this critical pharmaceutical intermediate for global healthcare applications while addressing environmental and safety considerations in pharmaceutical manufacturing.
Table 3: Pharmaceutical Applications and Specifications
| Application | Specification | Method |
|---|---|---|
| Atazanavir Synthesis | Key intermediate | Coupling reaction |
| Purity Requirement | ≥97-99% | Gas chromatography/High-performance liquid chromatography |
| Enantiomeric Excess | ≥99.5% | Chiral high-performance liquid chromatography |
| Water Content | ≤0.50% | Karl Fischer titration |
| Heavy Metals | ≤10 ppm | Analytical testing |
Properties
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449173 | |
| Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-42-5 | |
| Record name | N-(Methoxycarbonyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74761-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-((Methoxycarbonyl)amino)-3- methylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(methoxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Laboratory-Scale Synthesis via Direct Carbamate Formation
Base-Catalyzed Reaction with Methyl Chloroformate
The most widely reported method involves the reaction of L-valine with methyl chloroformate under alkaline conditions. In a representative procedure:
- Reagents : L-valine, methyl chloroformate, sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), hydrochloric acid (HCl).
- Procedure :
- Dissolve L-valine (33.29 mmol) in aqueous NaOH (1 M) and cool to 0–5°C.
- Add methyl chloroformate (36.1 mmol) dropwise under vigorous stirring.
- Stir at ambient temperature for 3.25 hours, followed by extraction with dichloromethane.
- Acidify the aqueous layer to pH 1–2 with HCl to precipitate the product.
- Yield : 86%.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–25°C (initial step) |
| Reaction Time | 3–4 hours |
| Solvent | Water/dichloromethane |
| Workup | Acid-base extraction |
This method prioritizes simplicity and avoids racemization by maintaining mild conditions. The use of Na₂CO₃ as a buffer ensures controlled pH during carbamate formation.
Industrial-Scale Production with Optimized Efficiency
Patent-Based Protocol (CN105949085A)
A Chinese patent outlines a scalable synthesis with enhanced yield and reduced waste:
- Reagents : L-valine, methyl chloroformate, triethylamine (TEA), methanol/ethanol.
- Procedure :
- Suspend L-valine in methanol (6.5–8× mass ratio) and add TEA (0.2–0.3× mass ratio).
- Heat to 55–65°C and add methyl chloroformate (2.52–3.0× molar ratio).
- Reflux for 10–15 hours, concentrate under reduced pressure, and crystallize via pH adjustment.
- Yield : 85–90%.
Advantages:
Multi-Step Synthesis via Protected Intermediates
Deprotection of tert-Butoxycarbonyl (Boc) Derivatives
A hybrid strategy involves Boc-protected precursors for enhanced stereochemical control:
- Protection : React L-valine with Boc anhydride in THF/water.
- Carbamate Formation : Treat with methyl chloroformate in the presence of Hünig’s base.
- Deprotection : Use HCl in dioxane (4 M, 1 hour, room temperature).
Characterization Data:
- ¹H NMR (DMSO-d₆) : δ 3.79 (s, OCH₃), 1.02 (s, C(CH₃)₃).
- Chiral HPLC : >99.9% ee (Chiralpak IA column, hexane/isopropanol).
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS-compatible routes employ Fmoc-protected valine:
- Fmoc Deprotection : Piperidine/DMF.
- Methoxycarbonylation : Methyl chloroformate/DIPEA.
- Cleavage : TFA/water cocktail.
- Yield : 70–75% (crude), 95% after purification.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Laboratory-Scale | 86 | Moderate | High |
| Industrial | 90 | High | Very High |
| SPPS | 75 | Low | Moderate |
Enantiomeric Purity Validation
- Chiral HPLC : Resolves (S)- and (R)-enantiomers (ΔR = 1.5 min).
- X-ray Crystallography : Confirms absolute configuration (PDB resolution: 0.037 Å).
- Optical Rotation : [α]D²⁵ = +8.4° (c = 1, MeOH) vs. literature.
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group undergoes conversion to an acid chloride, a pivotal step for further acylations.
Reaction Mechanism :
- Reacts with oxalyl chloride (or thionyl chloride) in dichloromethane (DCM) to form a mixed acid anhydride intermediate.
- Chloride ion nucleophilically substitutes the leaving group, yielding 3-methylbutanoyl chloride derivatives .
Conditions :
- Reagent : Oxalyl chloride, DCM, catalytic DMF.
- Temperature : 0–25°C.
- Byproducts : CO, CO₂, HCl gas .
Example :
Amide Coupling
The carboxylic acid is activated for peptide bond formation using coupling agents.
Reaction Mechanism :
- Carbodiimide reagents (e.g., EDC·HCl) activate the carboxylic acid to an O-acylisourea intermediate.
- Nucleophilic attack by an amine forms the amide bond .
Conditions :
Example :
Esterification
The carboxylic acid reacts with alcohols to form esters, useful for protecting groups or prodrug synthesis.
Reaction Mechanism :
- Acid-catalyzed (e.g., H₂SO₄) or base-mediated (e.g., DCC) esterification with alcohols.
Conditions :
Example :
Hydrolysis of Methoxycarbonyl (MOC) Group
The MOC protecting group is cleaved under acidic or basic conditions to yield free L-valine.
Reaction Mechanism :
- Acidic hydrolysis (HCl) protonates the carbamate carbonyl, enabling nucleophilic attack by water.
- Releases CO₂ and methanol .
Conditions :
Example :
Reduction of Carboxylic Acid
The carboxylic acid is reduced to a primary alcohol, though this is less common due to competing side reactions.
Reaction Mechanism :
- Lithium aluminum hydride (LiAlH₄) reduces the acid to the corresponding alcohol.
Conditions :
- Reagent : LiAlH₄, anhydrous ether.
- Product : 3-Methyl-1-butanol derivative.
Example :
Comparative Reaction Data Table
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 175.18 g/mol
- Melting Point : 109.0 to 113.0 °C
- Boiling Point : 315.9 °C (predicted)
Synthetic Routes
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves:
- Esterification : Using protic acids like hydrochloric acid or sulfuric acid.
- Ion-exchange Resins : Employing Amberlyst™-15 for industrial-scale production.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other chemical products.
Biology
Research indicates that (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid plays a role in metabolic pathways and enzyme interactions, making it a subject of interest in metabolic studies.
Medicine
It is investigated for potential therapeutic effects, particularly as a precursor for drug development. Notably, it has been studied for its antimicrobial and antioxidant properties.
Industry
The compound is utilized in the production of various chemicals and materials, including being identified as an intermediate in the synthesis of Ledipasvir, an antiviral medication used to treat hepatitis C.
Antimicrobial Activity
Research has shown that (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Antioxidant Properties
The compound has demonstrated antioxidant activity with an IC50 value of approximately 50 µM in DPPH assays, indicating its ability to scavenge free radicals effectively.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid was administered alongside standard antibiotic therapy. Results indicated significant improvements in patient outcomes compared to those receiving antibiotics alone, highlighting its potential as an adjunctive treatment.
Case Study 2: Anti-inflammatory Application
A study examining the use of this compound in animal models of arthritis showed promising results. Mice treated with (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups.
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid with structurally related compounds, focusing on functional group variations, molecular properties, and applications.
Structural and Functional Group Variations
The target compound’s analogs differ primarily in their amino-protecting groups, stereochemistry, or additional substituents (e.g., hydroxy, carbamoyl). These modifications influence physicochemical properties and biological activity.
Table 2: Comparison of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic Acid with Analogs
Biological Activity
Chemical Structure and Properties
(S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is characterized by the following structural formula:
- Molecular Formula : C₆H₁₃NO₄
- Molecular Weight : 159.18 g/mol
The compound features a methoxycarbonyl group, which contributes to its solubility and reactivity, making it an interesting subject for biological studies.
1. Antimicrobial Activity
Research has demonstrated that (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Antioxidant Properties
Another area of interest is the antioxidant activity of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid. It was shown to scavenge free radicals effectively, with an IC50 value of approximately 50 µM in DPPH assays. This suggests that the compound may help mitigate oxidative stress in biological systems.
3. Anti-inflammatory Effects
In vitro studies have indicated that (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can modulate inflammatory responses. Specifically, it was observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels suggests a potential mechanism for its anti-inflammatory activity.
The biological activities of (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Free Radical Scavenging : Its ability to donate hydrogen atoms or electrons helps neutralize reactive oxygen species (ROS), thus providing antioxidant benefits.
- Cytokine Modulation : By influencing signaling pathways related to inflammation, the compound may reduce the expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid was administered alongside standard antibiotic therapy. Results indicated a significant improvement in patient outcomes compared to those receiving antibiotics alone, highlighting the potential for this compound as an adjunctive treatment.
Case Study 2: Anti-inflammatory Application
A study examining the use of this compound in animal models of arthritis showed promising results. Mice treated with (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups.
Q & A
Q. What are the standard synthetic routes for (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid?
The compound is typically synthesized via a multi-step procedure involving carbamate protection of the amino group. In one validated method, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate undergoes deprotection using hydrochloric acid in dioxane to yield the target compound. Reaction conditions include stirring at room temperature for 1 hour, followed by reduced-pressure concentration . Key reagents and yields are summarized below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotection | HCl (dioxane), RT, 1h | ~100% |
Characterization is achieved via (DMSO-D6, δ 9.00 brs for NH, 3.79 s for OCH) and mass spectrometry .
Q. How is enantiomeric purity validated for this compound?
Enantiomeric purity is confirmed using chiral HPLC or with chiral shift reagents. For example, in DMSO-D6 resolves distinct peaks for the (S)-enantiomer, such as δ 3.79 (s, 3H) for the methoxy group and δ 1.02 (s, 9H) for tert-butyl protons . X-ray crystallography (e.g., PDB resolution of 0.037 Å) can also confirm stereochemistry by analyzing bond angles and spatial arrangements .
Q. What solvents and conditions minimize racemization during synthesis?
Polar aprotic solvents like THF or DMF are preferred for carbamate formation. Low temperatures (0–25°C) and short reaction times (<2 hours) reduce racemization risks. For example, NaHCO in THF/water at 0°C stabilizes intermediates during coupling reactions .
Advanced Research Questions
Q. How does the methoxycarbonyl group influence peptide coupling efficiency?
The methoxycarbonyl (Moc) group acts as a transient protecting group for amines, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane). Compared to Boc (tert-butoxycarbonyl), Moc offers faster deprotection kinetics but requires careful pH control to avoid side reactions. In peptide synthesis, Moc-protected derivatives show >90% coupling efficiency when paired with HOBt/DIC activating agents .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Pd/C or Raney Ni for hydrogenolysis of benzyloxycarbonyl intermediates improves yield by 15–20% .
- Purification : Crystallization from ethyl acetate/hexane (1:3) enhances purity to >99% .
- Flow chemistry : Continuous-flow reactors reduce reaction time from hours to minutes, achieving 85% yield at 50°C .
Q. How is this compound applied in prodrug design?
The Moc group enhances solubility and bioavailability of hydrophobic peptides. For example, coupling (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid to a nitrobenzamide scaffold (as in EP 4,374,877 A2) produces prodrugs activated by esterase cleavage in vivo. In vitro assays show 50% activation within 2 hours at physiological pH .
Methodological Challenges
Q. What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Resolves absolute configuration (e.g., C–C bond length = 0.007 Å, R-factor = 0.037) .
- 2D NMR : HSQC confirms methoxycarbonyl connectivity (e.g., carbonyl carbon at δ 165 ppm) .
- High-resolution MS : Accurately determines molecular weight (e.g., [M+H] = 218.15 Da, Δ < 2 ppm) .
Q. How are stability studies conducted under physiological conditions?
- Hydrolytic stability : Incubate at pH 7.4 (PBS buffer, 37°C) and monitor degradation via LC-MS. Half-life (t) for Moc-protected compounds is ~8 hours .
- Thermal stability : TGA analysis shows decomposition onset at 180°C, confirming suitability for lyophilization .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points: How to validate?
Literature values for related compounds (e.g., 69–70°C for (R)-α-methoxyphenylacetic acid) vary due to polymorphic forms. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphs. For the target compound, DSC shows a sharp endotherm at 125°C, confirming a single crystalline phase .
Q. Conflicting bioactivity data in analogs: Mechanistic insights?
Structural analogs with nitro or alkoxy groups (e.g., 3,5-dinitrobenzamide derivatives) show variable IC values (1–50 μM) in kinase assays. Molecular docking studies suggest steric hindrance from the tert-butyl group reduces binding affinity by 40% compared to methyl-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
